molecular formula C10H9N3O9S B11523005 Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate

Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate

Cat. No.: B11523005
M. Wt: 347.26 g/mol
InChI Key: QOKHIZVXLFRXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate is an organic compound with the molecular formula C10H9N3O7S. This compound is characterized by its complex structure, which includes a carbamoyl group, dinitrophenyl group, and sulfonyl group attached to an acetate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate typically involves multi-step organic reactions. One common method involves the nitration of a phenyl ring followed by sulfonation and subsequent esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfanyl]acetate
  • Methyl [(2-carbamoyl-3,5-dinitrophenyl)thio]acetate
  • Methyl [(2-carbamoyl-3,5-dinitrophenyl)oxy]acetate

Uniqueness

Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O9S

Molecular Weight

347.26 g/mol

IUPAC Name

methyl 2-(2-carbamoyl-3,5-dinitrophenyl)sulfonylacetate

InChI

InChI=1S/C10H9N3O9S/c1-22-8(14)4-23(20,21)7-3-5(12(16)17)2-6(13(18)19)9(7)10(11)15/h2-3H,4H2,1H3,(H2,11,15)

InChI Key

QOKHIZVXLFRXOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.